Cas no 20562-03-2 (α-Chaconine)

α-Chaconine is a steroidal glycoalkaloid naturally found in plants of the Solanaceae family, particularly in potatoes. It serves as a secondary metabolite with potential bioactive properties, including antifungal and insecticidal activities. Structurally, it consists of a solanidine aglycone bonded to a trisaccharide moiety, contributing to its solubility and reactivity. Research indicates its role in plant defense mechanisms and possible pharmacological applications, though its toxicity in high concentrations necessitates careful handling. Analytical standards of α-Chaconine are utilized in food safety testing and biochemical studies to monitor glycoalkaloid levels in crops. Its purity and stability make it suitable for laboratory research and quality control applications.
α-Chaconine structure
α-Chaconine structure
商品名:α-Chaconine
CAS番号:20562-03-2
MF:C45H73NO14
メガワット:852.0594
MDL:MFCD09039102
CID:278006
PubChem ID:442971

α-Chaconine 化学的及び物理的性質

名前と識別子

    • ALPHA-CHACONINE
    • b-D-Glucopyranoside, (3b)-solanid-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • CHACONINE, ALPHA-(AS) PrintBack
    • α-CHACONINE
    • A-CHACONINE
    • A-CHACONINE FROM POTATO SPROUTS
    • A-CHACONINE WITH TLC
    • ALPA-CHACONINE
    • CHACONINE
    • CHACONINE,A
    • (3beta)-Solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1→2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1→4)]-beta-D-glucopyranoside
    • 5QOL0LIM81
    • beta-D-Glucopyranoside, (3beta)-solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))-
    • C10796
    • α-​Chaconine
    • 20562-03-2
    • MS-31576
    • BRN 0077396
    • .ALPHA.-CHACONINE [MI]
    • AKOS040760264
    • (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • alpha-?Chaconine
    • DTXSID501016601
    • CHEBI:10219
    • UNII-5QOL0LIM81
    • ??-?Chaconine
    • CS-0103657
    • HY-129113
    • .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.)-SOLANID-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4))-
    • 4-21-00-01401 (Beilstein Handbook Reference)
    • NS00094322
    • Q2947331
    • .alpha.-Chaconine
    • CCRIS 6509
    • alpha -Chaconine
    • (2S, 3R, 4R, 5R, 6S)-2-[(2R, 3S, 4S, 5R, 6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S, 2S, 7S, 10R, 11S, 14S, 15R, 16S, 17R, 20S, 23S)-10, 14, 16, 20-tetramethyl-22-azahexacyclo[12.10.0.02, 11.05, 10.015, 23.017, 22]tetracos-4-en-7-yl]oxy]-5-[(2S, 3R, 4R, 5R, 6S)-3, 4, 5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3, 4, 5-triol
    • 2-[4-hydroxy-2-(hydroxymethyl)-6-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • (2S,3R,4R,5R,6S)-2-((2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-(((1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo(12.10.0.02,11.05,10.015,23.017,22)tetracos-4-en-7-yl)oxy)-5-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl)oxy-6-methyloxane-3,4,5-triol
    • DTXCID301474794
    • DA-50353
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • alpha-rhamnosyl-(1->2)-[alpha-rhamnosyl-(1->4)-]-beta-D-glucosyl-solanidine
    • alpha-rhamnosyl-(1->2)-(alpha-rhamnosyl-(1->4)-)-beta-D-glucosyl-solanidine
    • (2S,3R,4R,5R,6S)-2-((2R,3R,4S,5S,6R)-4-hydroxy-2-(hydroxymethyl)-6-(((1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo(12.10.0.02,11.05,10.015,23.017,22)tetracos-4-en-7-yl)oxy)-5-((2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl)oxy-6-methyloxane-3,4,5-triol
    • G13546
    • 2-{[4-hydroxy-2-(hydroxymethyl)-6-({10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl}oxy)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]oxy}-6-methyloxane-3,4,5-triol
    • TYNQWWGVEGFKRU-AJDPQWBVSA-N
    • 2-((4-hydroxy-2-(hydroxymethyl)-6-((10,14,16,20-tetramethyl-22-azahexacyclo(12.10.0.02,11.05,10.015,23.017,22)tetracos-4-en-7-yl)oxy)-5-((3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)oxan-3-yl)oxy)-6-methyloxane-3,4,5-triol
    • BETA-D-GLUCOPYRANOSIDE, (3BETA)-SOLANID-5-EN-3-YL O-6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1->4))-
    • α-Chaconine
    • MDL: MFCD09039102
    • インチ: 1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44-,45-/m0/s1
    • InChIKey: TYNQWWGVEGFKRU-AJDPQWBVSA-N
    • ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@]2([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@@]1([H])C([H])([H])[C@@]1([H])[C@]2([H])[C@]([H])(C([H])([H])[H])[C@@]2([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])N12
    • BRN: 0077396

計算された属性

  • せいみつぶんしりょう: 851.50300
  • どういたいしつりょう: 851.50310600 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 15
  • 重原子数: 60
  • 回転可能化学結合数: 7
  • 複雑さ: 1570
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 26
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 221
  • ぶんしりょう: 852.1

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 228-236 °C
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.621
  • ようかいど: Insuluble (3.9E-4 g/L) (25 ºC),
  • PSA: 220.46000
  • LogP: 1.12070

α-Chaconine セキュリティ情報

  • 危険物輸送番号:UN 1544
  • WGKドイツ:3
  • 危険カテゴリコード: 63
  • セキュリティの説明: 22-36/37
  • 福カードFコード:10
  • RTECS番号:FL6700000
  • 危険物標識: Xn
  • 危険レベル:6.1(b)
  • 危険レベル:6.1(b)
  • 包装等級:III
  • ちょぞうじょうけん:−20°C
  • セキュリティ用語:6.1(b)
  • 包装グループ:III
  • リスク用語:R63
  • 包装カテゴリ:III

α-Chaconine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C934630-5mg
alpha-Chaconine
20562-03-2 ≥98%
5mg
¥8,100.00 2022-09-29
TRC
C291810-10mg
a-Chaconine
20562-03-2
10mg
$ 1757.00 2023-09-08
TRC
C291810-5mg
a-Chaconine
20562-03-2
5mg
$ 1007.00 2023-09-08
ChromaDex Standards
ASB-00003371-005-5mg
CHACONINE, ALPHA
20562-03-2
5mg
$473.00 2023-10-25
PhytoLab
80075-500mg
α-Chaconine
20562-03-2 ≥ 95.0 %
500mg
€16520 2023-10-25
1PlusChem
1P00BDL8-1mg
ALPHA-CHACONINE
20562-03-2 99%
1mg
$437.00 2023-12-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_569777-5mg
α-Chaconine, 98%
20562-03-2 98%
5mg
¥8400.00 2024-08-09
eNovation Chemicals LLC
Y1254820-5mg
ALPHA-CHACONINE
20562-03-2 99%
5mg
$2070 2025-02-24
eNovation Chemicals LLC
Y1254820-1mg
ALPHA-CHACONINE
20562-03-2 99%
1mg
$585 2025-02-25
Aaron
AR00BDTK-5mg
alpha-Chaconine
20562-03-2 99%
5mg
$1962.00 2025-01-23

α-Chaconine 関連文献

α-Chaconineに関する追加情報

Exploring α-Chaconine (CAS No. 20562-03-2): A Comprehensive Guide to Its Properties and Applications

α-Chaconine (CAS No. 20562-03-2) is a naturally occurring steroidal glycoalkaloid found primarily in members of the Solanaceae family, such as potatoes and tomatoes. This compound has garnered significant attention due to its unique biochemical properties and potential applications in agriculture, food safety, and biomedical research. With increasing consumer awareness about natural toxins in food and the demand for plant-based bioactive compounds, α-Chaconine has become a focal point for researchers and industry professionals alike.

Chemically, α-Chaconine consists of a solanidine aglycone backbone linked to a trisaccharide moiety. Its molecular structure is characterized by a steroidal nucleus with a sugar side chain, which contributes to its amphiphilic nature. This structural complexity makes α-Chaconine a subject of interest in phytochemical analysis and natural product chemistry. Recent studies have explored its role as a natural pesticide, leveraging its toxicity to certain insects and pathogens while being biodegradable and environmentally friendly.

One of the most debated topics surrounding α-Chaconine is its dual role as both a potentially harmful compound and a therapeutic agent. In high concentrations, it can cause gastrointestinal distress in humans, raising concerns about food safety standards and potato storage practices. However, at controlled doses, research suggests it may exhibit anticancer properties, particularly in inhibiting the growth of certain tumor cells. This paradoxical nature has led to a surge in searches for "α-Chaconine health effects" and "safe levels of glycoalkaloids in food."

From an agricultural perspective, α-Chaconine plays a crucial role in plant defense mechanisms. Its presence in potato sprouts and green potatoes serves as a natural deterrent against pests and herbivores. This has sparked interest in developing sustainable crop protection strategies that harness these natural defenses, aligning with the growing demand for organic farming solutions. Farmers and agronomists frequently search for "reducing α-Chaconine in potatoes" and "glycoalkaloid management in crops," reflecting practical concerns in food production.

Analytical techniques for detecting and quantifying α-Chaconine have advanced significantly, with HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) emerging as the gold standard. This precision is crucial for food quality control and research applications, where even trace amounts can be significant. The compound's stability under various processing conditions is another area of active investigation, particularly for industries developing processed potato products and functional foods.

In the realm of biomedical research, α-Chaconine has shown promise in modulating cell membrane integrity and signal transduction pathways. Its ability to interact with cholesterol in cell membranes has implications for studying membrane dynamics and developing novel drug delivery systems. These potential applications have led to increased scholarly interest, with many researchers investigating "α-Chaconine mechanism of action" and "glycoalkaloids in drug development."

The regulatory landscape surrounding α-Chaconine varies globally, with different countries establishing maximum permitted levels in food products. This regulatory diversity reflects ongoing scientific discussions about its risk-benefit profile and has created a niche for food safety consultants and quality assurance specialists. Consumers increasingly search for "are glycoalkaloids dangerous" and "how to remove α-Chaconine from potatoes," indicating growing public interest in food chemistry.

Future research directions for α-Chaconine (CAS No. 20562-03-2) may explore its potential in precision agriculture, nutraceuticals, and green chemistry applications. As analytical methods become more sophisticated and consumer awareness grows, this compound will likely remain at the intersection of food science, agriculture, and biomedical research. Its study exemplifies how traditional food components can yield unexpected scientific insights and practical applications in modern contexts.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:20562-03-2)alpha-Chaconine
TBW01488
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:20562-03-2)α-Chaconine
A1201545
清らかである:99%
はかる:5mg
価格 ($):1053.0